
5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate”, also known as 8-Hydroxy-5-quinolinesulfonic acid dihydrate, is a chemical compound with the empirical formula C9H7NO4S · xH2O . It has a molecular weight of 225.22 (anhydrous basis) . The compound is often used as a reagent for fluorescence detection of metal ions .
Molecular Structure Analysis
The molecular structure of 8-Hydroxy-5-quinolinesulfonic acid dihydrate can be represented by the SMILES stringO.Oc1ccc(c2cccnc12)S(O)(=O)=O . The InChI code for the compound is 1S/C9H7NO4S.H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h1-5,11H,(H,12,13,14);1H2 .
Aplicaciones Científicas De Investigación
Cocrystal Formation for Spectroscopic and Electronic Characterization
8-Hydroxyquinoline-5-sulfonic acid (HQS) is utilized in the formation of cocrystals with other compounds, such as 5-chloro-8-hydroxyquinoline (CHQ). This process is essential for determining the spectroscopic and electronic properties of the resulting compound. The cocrystal exhibits charge delocalization patterns and second-order perturbation energies, which are crucial for understanding the interaction between molecules .
Antibacterial and Antifungal Applications
The compound has been incorporated into poly (vinyl alcohol)/chitosan electrospun materials. These materials, especially when complexed with Cu2+ and Fe3+ ions, demonstrate significant antibacterial and antifungal activities. This makes them suitable for applications such as wound dressings and local treatment of infections .
Antitumor Activity
The same electrospun materials mentioned above have also shown promising antitumor activities. The Cu2+ complex of these materials, in particular, has displayed cytotoxicity against human cervical HeLa tumor cells, indicating potential use in cancer therapy .
Analytical Chemistry for Metal Ion Detection
8-Hydroxyquinoline-5-sulfonic acid dihydrate serves as a reagent in analytical chemistry for the determination of trace metals. It is used both as a pre-column and post-column reagent for fluorescence detection of metal ions, which is vital in various environmental and biological studies .
Molecular Docking Studies
The compound is involved in molecular docking studies to predict the interaction with various receptors. This is particularly important in drug discovery, where understanding the binding affinities and modes of action can lead to the development of new pharmaceuticals .
Disinfectant and Antiseptic Manufacturing
Due to its antimicrobial properties, 8-Hydroxyquinoline-5-sulfonic acid dihydrate is used in the manufacture of disinfectants and antiseptics. These products are essential for the treatment of minor wounds and skin disinfection, as well as in emergency water purification scenarios .
Nonlinear Optics and Sensor Development
Derivatives of 8-Hydroxyquinoline, including HQS, find applications in nonlinear optics as optical switches. They are also used in sensor development within electrochemistry, providing valuable tools for detecting various chemical species .
Pharmaceutical Applications
The compound’s derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects. This versatility makes them significant in the development of new medications for various diseases .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
8-Hydroxyquinoline-5-sulfonic acid dihydrate, also known as 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate, is a versatile organic compound that has a wide range of uses . It has been found to target both extracellular and intracellular pathogens . The compound has been reported to have a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities .
Mode of Action
The compound interacts with its targets through a variety of mechanisms. For instance, it has been reported to inhibit 2OG-dependent histone lysine demethylases (KDM) and fat mass and obesity associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase . It also acts as a ligand of AlkB, which belongs to the Fe (II)/2OG-dependent dioxygenase superfamily and oxidatively demethylates the DNA substrate .
Biochemical Pathways
The compound affects various biochemical pathways. For example, it is an effective broad-spectrum inhibitor of the 2OG oxygenase subfamilies, including nucleic acid demethylases and γ-butyrobetaine hydroxylase . These enzymes play crucial roles in epigenetic processes, and their inhibition can lead to significant downstream effects.
Pharmacokinetics
It is known that the compound is soluble in water , which suggests that it may have good bioavailability
Result of Action
The compound’s action results in a variety of molecular and cellular effects. For instance, its inhibition of 2OG-dependent enzymes can lead to changes in gene expression and cellular metabolism . Additionally, its antimicrobial and anticancer activities suggest that it can kill or inhibit the growth of bacteria and cancer cells .
Action Environment
The action of 8-Hydroxyquinoline-5-sulfonic acid dihydrate can be influenced by various environmental factors. For example, its solubility in water suggests that it may be more effective in aqueous environments Furthermore, its stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment
Propiedades
IUPAC Name |
8-hydroxyquinoline-5-sulfonic acid;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.2H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;;/h1-5,11H,(H,12,13,14);2*1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJGYRFBAVRDEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00273979 |
Source


|
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00273979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate | |
CAS RN |
89614-03-9 |
Source


|
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00273979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-((3aR,4R,6R,6aR)-2,2-Dimethyl-6-((methylamino)methyl)tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B1337511.png)
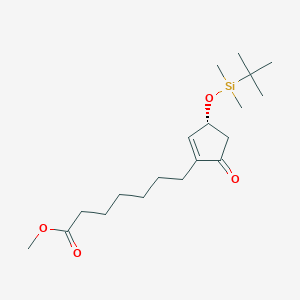



![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)
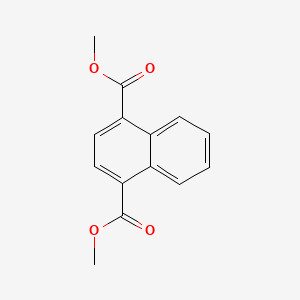
![1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1337531.png)
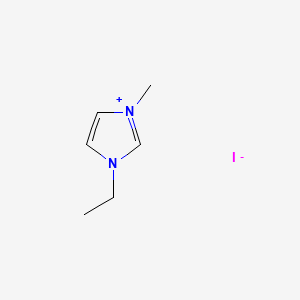
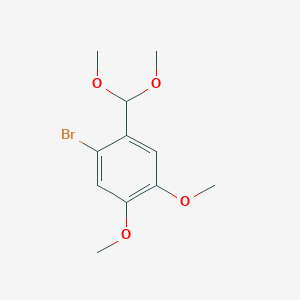
![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)
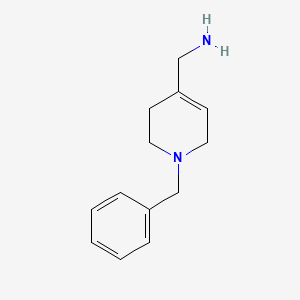
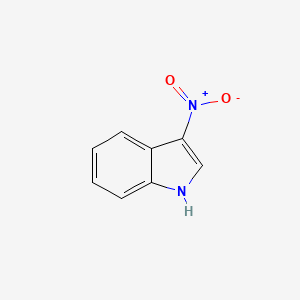
![Imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1337546.png)